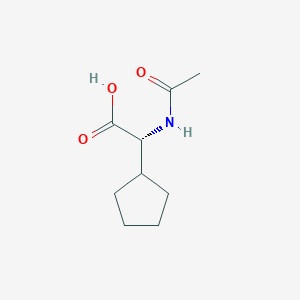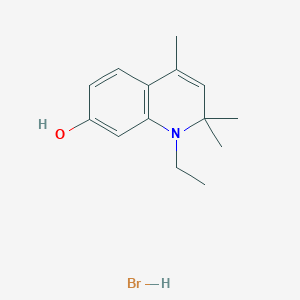
N-Acetyl-2-cyclopentyl-d-glycine
Descripción general
Descripción
N-Acetyl-2-cyclopentyl-d-glycine is a chemical compound with the molecular formula C9H15NO3 It is a derivative of glycine, where the amino group is acetylated and the side chain is substituted with a cyclopentyl group
Aplicaciones Científicas De Investigación
N-Acetyl-2-cyclopentyl-d-glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
N-Acetyl-2-cyclopentyl-d-glycine is a derivative of the amino acid glycine . Glycine is the main excitatory neurotransmitter in the nervous system and plays a critical role in nociceptive processing and pain modulation . The primary targets of this compound are likely to be the G-protein coupled metabotropic glutamate receptors (mGluRs) that are widely expressed in the central and peripheral nervous system .
Mode of Action
Given its structural similarity to glycine, it may interact with mglurs, mediating neuronal excitability and synaptic transmission .
Biochemical Pathways
It might be involved in the reductive glycine pathway (rglyp), a promising pathway for the assimilation of formate and other sustainable c1-feedstocks .
Result of Action
Given its structural similarity to glycine and potential interaction with mglurs, it might modulate neuronal excitability and synaptic transmission .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-Acetyl-2-cyclopentyl-d-glycine are not well-documented. Based on its structural similarity to N-acyl amides, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. N-acyl amides have pleiotropic signaling functions in physiology, including in cardiovascular function, metabolic homeostasis, memory, cognition, pain, motor control and others .
Cellular Effects
It is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other N-acyl amides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-cyclopentyl-d-glycine can be achieved through the Erlenmeyer–Plöchl azlactone and amino acid synthesis. This method involves the transformation of an N-acyl glycine to various other amino acids via an oxazolone intermediate. The reaction typically requires acetic anhydride and benzaldehyde as reagents, and sodium acetate as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-2-cyclopentyl-d-glycine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group or the cyclopentyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-2-cyclopentyl-d-glycine is similar to other N-acyl amino acids, such as N-acetylcysteine and N-acetylglycine.
- It also shares structural similarities with other cyclopentyl-substituted amino acids.
Uniqueness
- The unique combination of the acetyl and cyclopentyl groups in this compound imparts distinct chemical and biological properties.
- Its specific interactions with metabotropic glutamate receptors differentiate it from other similar compounds, making it a valuable tool in neuroscience research .
Propiedades
IUPAC Name |
(2R)-2-acetamido-2-cyclopentylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)7-4-2-3-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAXMWOBFBJFRE-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3119524.png)

![2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol](/img/structure/B3119561.png)
![4-[1-(Hydroxymethyl)cyclopropyl]phenol](/img/structure/B3119563.png)





![ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3119605.png)
![6-(4-Fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B3119606.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)
![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)
